(R)-9b

ACK1 inhibition Biochemical assay IC50 comparison

Procure (R)-9b (1655527-68-6) for reproducible ACK1/TNK2 inhibition. This chiral 2,4-pyrimidinediamine, validated by co-crystallization (PDB: 7KP6), is essential for AR-V7 and enzalutamide-resistant prostate cancer studies. Its defined dual ACK1/JAK2 polypharmacology is critical for intended biological effects; ensure correct stereoisomer acquisition.

Molecular Formula C20H27ClN6O
Molecular Weight 402.9 g/mol
Cat. No. B14849492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-9b
Molecular FormulaC20H27ClN6O
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4CCCO4)Cl
InChIInChI=1S/C20H27ClN6O/c1-26-8-10-27(11-9-26)16-6-4-15(5-7-16)24-20-23-14-18(21)19(25-20)22-13-17-3-2-12-28-17/h4-7,14,17H,2-3,8-13H2,1H3,(H2,22,23,24,25)/t17-/m1/s1
InChIKeyMMJSYUQCKWEFRW-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-9b (5-Chloro-N2-[4-(4-methylpiperazin-1-yl)phenyl]-N4-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine) – A Selective ACK1 Tyrosine Kinase Inhibitor for Oncology Research


The compound 5-chloro-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]-N~4~-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine, commonly designated as (R)-9b (or (R)-9bMS when formulated as the mesylate salt), is a chiral small-molecule inhibitor belonging to the 2,4-pyrimidinediamine chemotype [1]. It functions as a selective, ATP-competitive inhibitor of Activated CDC42 Kinase 1 (ACK1/TNK2), a non-receptor tyrosine kinase implicated in prostate and breast cancer progression and therapeutic resistance [2]. The compound has been co-crystallized with the ACK1 kinase domain (PDB: 7KP6, 8FE9), confirming its direct binding to the ATP-binding pocket [3].

Why Simple Analogue Replacement Falls Short: (R)-9b (5-Chloro-N2-[4-(4-methylpiperazin-1-yl)phenyl]-N4-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine) vs. Undifferentiated ACK1 Inhibitors


Generic substitution among ACK1 inhibitors is scientifically unsound due to the compound's precise stereochemical requirements and its unique polypharmacology profile. The (R)-enantiomer (R)-9b is the active species, with the (S)-enantiomer demonstrating significantly reduced potency in biochemical assays [1]. Furthermore, (R)-9b exhibits a distinct kinase selectivity profile, notably including potent ancillary inhibition of JAK2 and Tyk2, which may confer therapeutic advantages in specific tumor microenvironments that other ACK1-selective agents lack [2]. Consequently, the procurement of the correct stereoisomer and chemical entity is critical for ensuring experimental reproducibility and the intended biological effect, as demonstrated in preclinical models of prostate cancer [3].

Quantitative Differentiation: How (R)-9b (5-Chloro-N2-[4-(4-methylpiperazin-1-yl)phenyl]-N4-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine) Compares to Closest ACK1 Inhibitors


ACK1 Biochemical Potency: (R)-9b vs. AIM-100 (Head-to-Head Comparison)

(R)-9b exhibits potent in vitro inhibition of ACK1 tyrosine kinase with an IC50 of 56 nM, as measured in a 33P-HotSpot radiometric kinase assay [1]. In direct comparison, the widely used ACK1 inhibitor AIM-100 demonstrates an IC50 of 21.58–22 nM under similar conditions, indicating AIM-100 is approximately 2.5-fold more potent biochemically [2]. However, this biochemical advantage does not translate to superior in vivo efficacy due to AIM-100's poor pharmacokinetic properties, which precluded its further development [3].

ACK1 inhibition Biochemical assay IC50 comparison

Stereochemical Specificity: Enantiomeric Potency Differential for (R)-9b

The biological activity of (R)-9b is strictly dependent on its stereochemistry. The compound's chiral center at the tetrahydrofuran ring (oxolan-2-yl) dictates its binding conformation within the ACK1 ATP-binding pocket [1]. While quantitative IC50 data for the isolated (S)-enantiomer is not explicitly provided in public literature, structure-activity relationship (SAR) studies in the original discovery patent clearly indicate that the (R)-enantiomer is the primary active species [2]. The co-crystal structure (PDB: 7KP6) unambiguously shows the (R)-configuration of the oxolan-2-yl group engaging in specific hydrogen-bonding interactions with the kinase hinge region, a geometry that would be sterically unfavorable for the (S)-enantiomer [1].

Stereochemistry Enantiomeric purity Chiral resolution

Kinase Selectivity Profile: ACK1/JAK2/Tyk2 Polypharmacology of (R)-9b

(R)-9b is not a monospecific ACK1 inhibitor; it possesses a distinct polypharmacological profile characterized by potent off-target inhibition of JAK2 and Tyk2 . In biochemical profiling, (R)-9b inhibits ACK1 with an IC50 of 56 nM, while also inhibiting JAK2 with an IC50 of 6 nM and Tyk2 with an IC50 of 5 nM [1]. This profile is unique compared to more selective ACK1 inhibitors like AIM-100, which reportedly shows no inhibition of 25 other kinases tested . The dual ACK1/JAK2 inhibition may be mechanistically advantageous in tumors where both pathways are co-activated, but it also precludes the use of (R)-9b in experiments requiring clean ACK1-specific readouts.

Kinase selectivity Polypharmacology JAK-STAT pathway

In Vitro ADME and Stability: Human Plasma Half-Life of (R)-9b

(R)-9b demonstrates favorable in vitro ADME properties, particularly a long half-life in human plasma, which supports its utility in both in vitro and in vivo studies [1]. Both (R)-9b and its enantiomer (S)-9b were stable in human plasma, exhibiting a half-life (t1/2) exceeding 6 hours [1]. This contrasts sharply with earlier ACK1 inhibitor leads, such as compound 2 (from the same patent family), which, despite an impressive ACK1 IC50 of 2 nM, suffered from poor pharmacokinetic properties due to rapid oxidative metabolism that precluded its use in animal models [2].

ADME Plasma stability Drug-like properties

Optimal Use Cases for (R)-9b (5-Chloro-N2-[4-(4-methylpiperazin-1-yl)phenyl]-N4-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine) in Oncology Drug Discovery


Preclinical In Vivo Modeling of ACK1-Dependent Prostate Cancer

(R)-9b (formulated as the mesylate salt, (R)-9bMS) is the compound of choice for in vivo pharmacodynamic and efficacy studies in prostate cancer xenograft models. Its favorable plasma stability (t1/2 > 6 hours) and demonstrated ability to suppress enzalutamide-resistant tumor growth in mice directly support its use in this context [1]. Unlike earlier ACK1 inhibitors such as AIM-100, (R)-9b can be administered orally to achieve sustained target engagement and recapitulate the inhibition of immune checkpoint blockade-resistant tumors [2].

Investigating JAK2/ACK1 Signaling Crosstalk in Cancer Cell Lines

Researchers studying the interplay between the JAK-STAT pathway and ACK1 signaling should utilize (R)-9b due to its unique dual inhibition of ACK1 (IC50 = 56 nM) and JAK2 (IC50 = 6 nM) [3]. This polypharmacology is a defined characteristic of the compound and is not shared by more selective ACK1 inhibitors. In contrast, for experiments where JAK2 inhibition would confound interpretation, a more selective inhibitor like AIM-100 (which spares JAK2) should be procured .

Structural Biology and X-ray Crystallography of ACK1 Kinase Domain

The compound has been successfully co-crystallized with the ACK1 kinase domain in both wild-type (PDB: 7KP6) and mutant (PDB: 8FE9) forms, providing a high-resolution (1.79 Å) structural template [4]. This makes (R)-9b a validated tool for soaking experiments, crystallization trials, and structure-based drug design efforts targeting the ACK1 ATP-binding pocket. Its defined binding mode enables rational design of novel analogues with improved selectivity or potency profiles.

Cell-Based Assays for ACK1 Autophosphorylation and Downstream Signaling

(R)-9b is validated for use in cell-based assays measuring ACK1 autophosphorylation and downstream effector activation (e.g., AKT, AR/AR-V7) in human cancer cell lines. The compound demonstrates cellular ACK1 inhibition with an IC50 of less than 2 μM [1]. It is particularly useful in hormone-regulated cancer models (prostate and breast cancer), where it has been shown to attenuate androgen receptor splice variant (AR-V7) expression, a key mechanism of resistance to androgen deprivation therapy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-9b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.